methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate
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Overview
Description
Methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, also known as MCDA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. MCDA is a member of the indanone family of compounds and has been shown to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes such as COX-2 and MMP-9. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. This compound has been investigated for its potential use as an anti-viral agent due to its ability to inhibit the replication of viruses such as HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate is its relatively simple synthesis method. It can be synthesized in moderate yields using readily available starting materials. However, one of the limitations of this compound is its low solubility in water. This can make it difficult to use in certain biological assays.
Future Directions
There are several future directions for the study of methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as an anti-viral agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a cyclization reaction to form the indanone ring system. The final step involves the introduction of a dioxo group at the 1,3 position of the indanone ring. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
Methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-23-15(20)10-18(11-6-8-12(19)9-7-11)16(21)13-4-2-3-5-14(13)17(18)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMOHFYLVQCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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